1-エチル-3-メチルイミダゾリウムテトラフルオロボレート

概要

説明

1-Ethyl-3-methylimidazolium tetrafluoroborate (EMIM-BF4) is an ionic liquid (IL) that has become increasingly popular in recent years due to its unique properties. It is a colorless, non-volatile liquid with a low melting point and good thermal stability. EMIM-BF4 has a wide range of applications in a variety of fields, including materials science, biochemistry, and chemical engineering.

科学的研究の応用

電気化学

EMIMBF4は、電気化学的研究における電解質として広く使用されています . これは、非揮発性、高い熱安定性、および高いイオン伝導率などのユニークな特性を示しています .

リチウム/ナトリウムイオン電池

高いイオン伝導率により、EMIMBF4はリチウム/ナトリウムイオン電池の電解質として用途を見出しています . これらの電池の機能に不可欠なイオンの効率的な移動を助けます。

色素増感型太陽電池

EMIMBF4は、色素増感型太陽電池でも使用されています . 高い熱安定性とイオン伝導率により、この用途に最適な選択肢となっています。

導電性ポリマーの合成

EMIMBF4は、導電性ポリマーの合成における媒体として使用されています . これらのポリマーは、センサー、スーパーキャパシタ、電子デバイスなど、幅広い用途を持っています。

インターカレーション電極材料

EMIMBF4は、インターカレーション電極材料の合成に使用されています . これらの材料は、さまざまなエネルギー貯蔵デバイスで使用されています。

オスミウムの再生

EMIMBF4は、オスミウム(VIII)酸化物によるオレフィンのジヒドロキシル化におけるオスミウムの再生に使用されています . このプロセスは、有機合成の分野で重要です。

キャピラリー電気泳動法

EMIMBF4は、ブドウ種子抽出物に存在するフェノール化合物を分離するためのキャピラリー電気泳動法で使用される安定な液体電解質です . この方法は、分析化学における複雑な混合物の分析に広く使用されています。

作用機序

Target of Action

1-Ethyl-3-methylimidazolium tetrafluoroborate (EMIMBF4) is a type of room temperature ionic liquid (RTIL) . It primarily targets the electrolytic materials in the fabrication of lithium-ion batteries . It also targets the enzymatic resolution of homophenylalanine ester to form enantiomeric homophenylalanine .

Mode of Action

EMIMBF4 interacts with its targets by serving as a stable liquid electrolyte . In lithium-ion batteries, it facilitates the charge-discharge cycle . In the enzymatic resolution of homophenylalanine ester, it acts as a reaction medium .

Biochemical Pathways

It’s known that it plays a crucial role in theenergy storage process of lithium-ion batteries . It also influences the enzymatic processes involved in the resolution of homophenylalanine ester .

Pharmacokinetics

Itshigh stability and low volatility suggest that it may have good bioavailability in the systems where it is used.

Result of Action

The use of EMIMBF4 results in the formation of greener and sustainable batteries for electrical energy storage . It also aids in the formation of enantiomeric homophenylalanine through the enzymatic resolution of homophenylalanine ester .

Action Environment

The action of EMIMBF4 is influenced by environmental factors. It is known to be stable in both air and water , which enhances its efficacy in various environments.

Safety and Hazards

将来の方向性

1-Ethyl-3-methylimidazolium tetrafluoroborate is being targeted for applications in next-generation Li-ion battery electrolytes . It is also used in the capillary electrophoretic method for resolving phenolic compounds present in grape seed extract .

For more detailed information, you may want to refer to the relevant papers .

生化学分析

Biochemical Properties

It has been used as a reaction medium in the enzymatic resolution of homophenylalanine ester to form enantiomeric homophenylalanine . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

It is known to promote lysozyme fibrillization, which can have significant effects on cell function .

Molecular Mechanism

It is known to interact with biomolecules such as enzymes in certain biochemical reactions

Temporal Effects in Laboratory Settings

特性

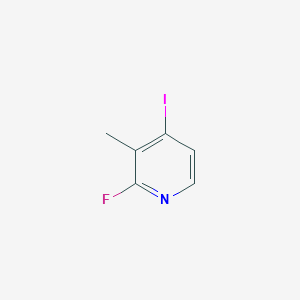

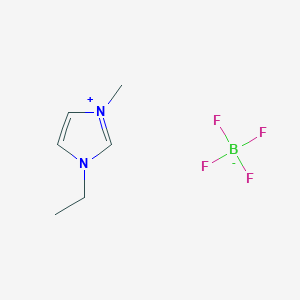

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.BF4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNYTRQQXKCRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049218 | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143314-16-3 | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143314-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate (for molten salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143314163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methyl-1H-imidazol-3-ium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-ethyl-3-methylimidazolium tetrafluoroborate?

A1: The molecular formula of [EMIM][BF4] is C6H11BF4N2, and its molecular weight is 197.96 g/mol.

Q2: Are there any computational studies on the structure of [EMIM][BF4]?

A2: Yes, density functional theory (DFT) calculations have been used to optimize the 3D molecular structure of [EMIM][BF4] and study its vibrational frequencies. These studies indicate the presence of hydrogen bonds between the cation and anion of [EMIM][BF4]. []

Q3: What is the thermal stability of [EMIM][BF4]?

A3: [EMIM][BF4] exhibits high thermal stability, remaining in a gel phase up to 125 °C when incorporated into a specific gel polymer electrolyte. []

Q4: How does [EMIM][BF4] behave under high pressure?

A4: [EMIM][BF4] can be superpressed without crystallization up to ~7 GPa. Above 2.8 GPa, it behaves as a superpressurized glass. Notably, the alkyl chain of the [EMIM]+ cation undergoes significant perturbation under high pressure, while the imidazolium ring remains relatively unaffected. [, ]

Q5: Can [EMIM][BF4] be used as a catalyst?

A5: Yes, [EMIM][BF4] has shown catalytic activity in the Biginelli reaction for synthesizing dihydropyrimidinones (DHPMs). It acts as both a catalyst and a reaction medium in this reaction. The [BF4] anion is believed to provide an acidic environment that facilitates the reaction. []

Q6: Has [EMIM][BF4] been explored in biomass conversion?

A6: Research has investigated the use of [EMIM][BF4] as a catalyst for hydrolyzing Saccharina japonica, a macroalgae species, to produce reducing sugars. Results suggest that [EMIM][BF4] can effectively catalyze this process, indicating its potential application in biomass conversion for biofuel production. []

Q7: Have QSAR models been developed for [EMIM][BF4]?

A7: Yes, QSPR (Quantitative Structure-Property Relationship) models have been developed to correlate the activity coefficients at infinite dilution of organic solutes in [EMIM][BF4] with their structural descriptors, including dipole moment, energy gap, hydration energy, and hydrophobic parameters. []

Q8: Have molecular dynamics simulations been used to study [EMIM][BF4]?

A8: Yes, molecular dynamics simulations have been used extensively to study the structure and properties of [EMIM][BF4] in various applications, such as understanding its behavior in mixtures with ethanol, water, and other solvents. [, , ]

Q9: Can [EMIM][BF4] be used in electrochemical applications?

A9: Yes, [EMIM][BF4] shows promise as an electrolyte in various electrochemical applications.

- It has been investigated for use in supercapacitors, demonstrating high specific capacitance and energy density. []

- It has also been studied as an electrolyte component in sodium-ion batteries, exhibiting a wide electrochemical stability window and promising ionic conductivity. []

Q10: How does [EMIM][BF4] interact with metal surfaces?

A10: [EMIM][BF4] has been studied in electrochemical systems involving metal electrodes:

- In situ STM studies reveal that [EMIM][BF4] does not induce rapid surface reconstruction on a Cd(0001) electrode. []

- EQCM studies demonstrate the electrochemical behavior of the [Au(III)Cl4]−-[Au(I)Cl2]−-Au(0) redox system in [EMIM][BF4], highlighting its potential in gold electrochemistry. []

Q11: Has [EMIM][BF4] been investigated as a mobile phase additive in HPLC?

A11: Yes, [EMIM][BF4] has been explored as a green alternative mobile phase additive in HPLC for lipophilicity assessment. While it effectively reduces silanophilic interactions, it might not be ideal for reproducing octanol-water partitioning due to ion pair formation with basic compounds. []

Q12: Are there any studies on the environmental impact of [EMIM][BF4]?

A12: While the provided research focuses mainly on the physicochemical and electrochemical properties of [EMIM][BF4], one study utilizes its water solubility to develop a biodegradable vibration sensor using a pullulan-[EMIM][BF4] composite. This highlights the potential for designing electronic devices with minimal environmental impact. []

Q13: Are there any alternative ionic liquids similar to [EMIM][BF4]?

A13: Yes, various other ionic liquids with different cation and anion combinations are being explored as potential alternatives to [EMIM][BF4]. The choice of an ionic liquid depends on the specific application and desired properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)

![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)

![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)